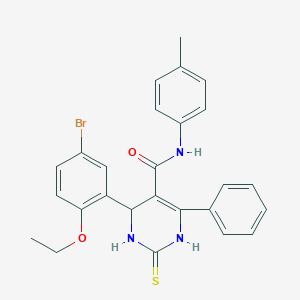![molecular formula C19H16BrNO5S B306252 ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate, also known as compound 1, is a synthetic molecule with potential applications in the field of medicinal chemistry. It is a thiazolidinedione derivative that has been shown to possess anti-inflammatory and anti-tumor properties. In
Wirkmechanismus
The mechanism of action of ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate 1 is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. Additionally, this compound 1 has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and have been linked to cancer progression.
Biochemical and Physiological Effects
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which play a role in inflammation. Additionally, this compound 1 has been shown to induce apoptosis in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate 1 in lab experiments is its potential as a therapeutic agent for the treatment of inflammation and cancer. Additionally, its synthetic nature makes it easier to produce in large quantities compared to natural ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoates. However, one limitation of using this compound 1 is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate 1. One direction is to further explore its potential as a therapeutic agent for the treatment of inflammation and cancer. Additionally, further studies could investigate the mechanism of action of this compound 1 and its effects on other enzymes and pathways involved in inflammation and cancer progression. Finally, research could also focus on improving the solubility of this compound 1 to make it more suitable for use in lab experiments.
Synthesemethoden
The synthesis of ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate 1 involves a multi-step process that starts with the reaction of 3-bromobenzaldehyde with furfural to form the intermediate 5-(3-bromophenyl)furan-2-carbaldehyde. This intermediate is then reacted with thiosemicarbazide to form the thiazolidine ring, followed by a cyclization reaction with ethyl acetoacetate to form the final product, this compound 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate 1 has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C19H16BrNO5S |
|---|---|
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
ethyl 2-[(5E)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C19H16BrNO5S/c1-3-25-18(23)11(2)21-17(22)16(27-19(21)24)10-14-7-8-15(26-14)12-5-4-6-13(20)9-12/h4-11H,3H2,1-2H3/b16-10+ |
InChI-Schlüssel |
IXXPZHRYVNLWIZ-MHWRWJLKSA-N |
Isomerische SMILES |
CCOC(=O)C(C)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Br)/SC1=O |
SMILES |
CCOC(=O)C(C)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Br)SC1=O |
Kanonische SMILES |
CCOC(=O)C(C)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Br)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-(4-{5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-yl}phenoxy)propanoate](/img/structure/B306172.png)
![2-{5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B306175.png)
![4-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B306176.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306177.png)
![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B306182.png)
![N-(2,4-dimethylphenyl)-2-{5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306183.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306185.png)
![(5Z)-3-(4-chlorobenzyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B306186.png)
![5-[(1-allyl-1H-indol-3-yl)methylene]-1-(3-chloro-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306188.png)
![2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B306189.png)
amino]-N-(2,6-difluorophenyl)acetamide](/img/structure/B306190.png)
![N-(2-ethyl-6-methylphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B306191.png)